Debromohymenialdisine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

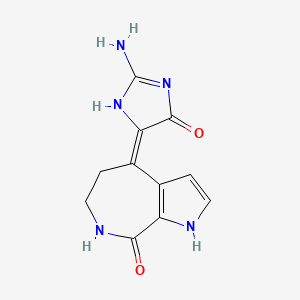

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRJOQGKGMHTOO-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415332 | |

| Record name | Debromohymenialdisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125118-55-0, 75593-17-8 | |

| Record name | Debromohymenialdisine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Debromohymenialdisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Debromohymenialdisine: A Technical Guide to its Natural Sources, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debromohymenialdisine is a marine-derived pyrrole-azepine alkaloid that has garnered significant interest in the scientific community for its potent and selective inhibitory activity against checkpoint kinases 1 and 2 (Chk1 and Chk2). These kinases are critical components of the DNA damage response (DDR) pathway, making this compound a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an elucidation of its mechanism of action through the inhibition of the Chk1/Chk2 signaling pathway.

Natural Sources of this compound

This compound is primarily isolated from marine sponges, sessile filter-feeding invertebrates known for producing a diverse array of bioactive secondary metabolites. Several genera of sponges have been identified as sources of this compound.

Primary Natural Sources:

-

Stylissa carteri : This species is a well-documented and consistent producer of this compound.

-

Axinella sp. : Various species within this genus have been shown to contain this compound and related alkaloids.

-

Phakellia sp. : This sponge genus is another notable source from which this compound has been isolated.

-

Monanchora sp. : This genus has also been reported to produce this compound.

The presence and concentration of this compound can vary depending on the geographical location, environmental conditions, and the specific chemotype of the sponge.

Isolation and Purification of this compound

The isolation of this compound from its natural sponge sources typically involves a multi-step process combining extraction, solvent partitioning, and various chromatographic techniques. A bioactivity-guided fractionation approach is often employed to track the compound of interest throughout the purification process.

Experimental Protocols

1. Extraction:

-

Objective: To extract the crude mixture of secondary metabolites from the sponge biomass.

-

Protocol:

-

The collected sponge material (e.g., Stylissa carteri) is frozen immediately after collection and then lyophilized to remove water.

-

The dried sponge material is ground into a fine powder.

-

The powdered sponge is exhaustively extracted with methanol (MeOH) at room temperature. A typical solvent-to-biomass ratio is 4:1 (v/w). This process is repeated three to four times to ensure complete extraction.

-

The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

2. Solvent Partitioning:

-

Objective: To separate compounds based on their polarity, thereby enriching the fraction containing this compound.

-

Protocol:

-

The crude methanol extract is suspended in a mixture of methanol and water (e.g., 9:1 v/v).

-

This aqueous methanol solution is then partitioned successively with solvents of increasing polarity, typically n-hexane, dichloromethane (DCM), and n-butanol (n-BuOH).

-

The this compound typically partitions into the more polar n-butanol fraction. The activity of each fraction is monitored using a G2 checkpoint inhibition assay.

-

3. Chromatographic Purification:

-

Objective: To isolate pure this compound from the enriched fraction.

-

Protocol:

-

Size-Exclusion Chromatography: The active n-butanol fraction is subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. This step separates compounds based on their molecular size. Fractions are collected and tested for bioactivity.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions from the Sephadex LH-20 column are further purified by preparative or semi-preparative RP-HPLC.

-

Column: A C8 or C18 column is commonly used.

-

Mobile Phase: A gradient elution system is typically employed, starting with a higher polarity mixture and gradually increasing the organic solvent concentration. A common system is a gradient of methanol in water, often with a small amount of formic acid (0.1%) to improve peak shape. For example, a gradient from 20% MeOH in water to 100% MeOH over 45 minutes.

-

Detection: UV detection is used to monitor the elution of compounds, typically at wavelengths of 254 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

-

Final Purification: The collected fractions are concentrated to yield pure this compound. The purity is confirmed by analytical HPLC and the structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Data Presentation: Isolation Yield

| Sponge Species | Starting Material | Extraction Solvent | Major Purification Steps | Final Yield of this compound | Reference |

| Stylissa sp. | 30 mg of active subfraction | Methanol | Sephadex LH-20, Reversed-Phase HPLC (C8) | 4.9 mg | [1] |

| Axinella sp. | Not specified | Not specified | Differential centrifugation and HPLC | 10.9% of dry weight in C1 cell fraction | [2] |

| Stylissa carteri | 600 g dried powder | Methanol | Sephadex LH-20, RP-18 MPLC, semi-preparative HPLC | 3 mg (E-debromohymenialdisine) | [3] |

Note: Detailed overall yield from the initial wet or dry weight of the sponge is often not explicitly reported in the literature, making direct comparisons challenging.

Experimental Workflow Diagram

References

The Discovery and Pharmacological History of Debromohymenialdisine: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Debromohymenialdisine (DBH) is a marine-derived pyrroloazepine alkaloid that has garnered significant scientific interest due to its potent and diverse biological activities. First discovered in the marine sponge Phakellia flabellata, this C11N5 alkaloid has since been identified in various other sponge genera, including Axinella and Stylissa. Structurally characterized by a fused pyrrolo[2,3-c]azepin-8-one core, DBH has emerged as a prominent inhibitor of several protein kinases, playing a crucial role in cell cycle regulation and inflammatory signaling. Its ability to modulate key cellular pathways, such as the DNA damage checkpoint and NF-κB signaling, has established it as a valuable lead compound in the development of novel therapeutics for oncology and inflammatory diseases. This document provides a comprehensive overview of the discovery, history, synthesis, biological activities, and mechanisms of action of this compound, supplemented with detailed experimental protocols and pathway visualizations.

Discovery and Structural Elucidation

Initial Isolation

This compound was first reported as a natural product isolated from the marine sponge Phakellia flabellata, collected from the Great Barrier Reef.[1] It is frequently co-isolated with its brominated analogue, hymenialdisine.[1] Subsequent investigations have identified DBH in other marine sponges, including those of the genera Axinella and Stylissa, indicating a wider distribution among marine invertebrates.[2][3][4] Studies on Axinella sp. have suggested that DBH is primarily localized within specialized sponge cells known as spherulous cells.[4]

Structure Determination

The chemical structure of this compound was elucidated through extensive spectroscopic analysis. Its molecular formula was established as C11H11N5O2 by high-resolution mass spectrometry.[2] Detailed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, COSY, HSQC, and HMBC experiments, revealed its characteristic framework: a fused pyrrolo[2,3-c]azepin-8-one ring system linked to a glycocyamidine moiety.[1][2][5] This pyrrole alkaloid structure places it within a family of marine metabolites known for their significant biological properties.[1][6]

Chemical Synthesis

The unique tricyclic structure of this compound has made it a target for total synthesis, with several distinct routes reported. A key synthetic strategy involves the generation of novel azafulvenium ions and their subsequent regioselective heterodimerization with a 2-aminoimidazole (AI) precursor to construct the core pyrrolo[2,3-c]azepin-8-one scaffold.[1][5] The synthesis confirmed the structure of the natural product and has enabled the preparation of several grams of the compound, facilitating further biological evaluation and structure-activity relationship (SAR) studies.[7]

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, primarily attributed to its function as a competitive inhibitor of ATP binding to various protein kinases.

Kinase Inhibition

DBH is a potent inhibitor of multiple kinases that are critical regulators of cell cycle progression, DNA damage response, and signal transduction.

-

Checkpoint Kinases (Chk1/Chk2): DBH inhibits the checkpoint kinases Chk1 and Chk2, which are key transducers in the DNA damage response pathway.[7][8] By blocking these kinases, DBH abrogates the G2/M cell cycle checkpoint, a mechanism that can sensitize cancer cells to DNA-damaging agents.[8]

-

MAPK/ERK Kinase (MEK): It is a remarkably potent inhibitor of MEK, a central component of the Raf/MEK/MAPK signaling cascade that is frequently hyperactivated in various cancers.[9]

-

Protein Kinase C (PKC): DBH also demonstrates inhibitory activity against PKC, a family of serine/threonine kinases involved in diverse cellular processes including cell proliferation, differentiation, and apoptosis.[9]

The inhibitory concentrations for key kinase targets are summarized in Table 1.

Anti-inflammatory Properties

DBH has demonstrated significant anti-inflammatory effects in cellular models. In a co-culture system of intestinal epithelial cells (Caco-2) and macrophages (THP-1), it was shown to:

-

Attenuate the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[2]

-

Down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

-

Inhibit the nuclear translocation of the transcription factor NF-κB, a master regulator of inflammatory responses.[2]

-

Promote the nuclear translocation of Nrf2, leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1).[2]

Anticancer and Radiosensitizing Effects

The antineoplastic properties of DBH are linked to its kinase inhibitory profile.[1] By inhibiting Chk1 and Chk2, it disrupts the cell's ability to arrest the cell cycle in response to DNA damage, a hallmark of many cancer therapies. Notably, in combination with radiotherapy, DBH has been shown to enhance the inhibition of MCF-7 breast cancer cells by downregulating the expression of phosphorylated Chk1 and Chk2.[6]

Antifouling Activity

As a secondary metabolite from a sessile marine organism, DBH also possesses potent antifouling properties, deterring the settlement of marine organisms. It is particularly effective against the settlement of spores from the green alga Ulva prolifera and larvae of the bryozoan Bugula neritina.[3][10]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC50 Value | Reference(s) |

| MEK | 6.0 nM | [9] |

| Protein Kinase C (PKC) | 1.3 µM | [9] |

| Checkpoint Kinase 1 (Chk1) | 3.0 µM | [7][8] |

| Checkpoint Kinase 2 (Chk2) | 3.5 µM | [7][8] |

Table 2: Antifouling Activity of this compound

| Target Organism | Assay | EC50 Value | Reference(s) |

| Ulva prolifera (spores) | Settlement Assay | 0.67 µg/mL (2.73 µM) | [3][10] |

| Bugula neritina (larvae) | Settlement Assay | 8.17 µg/mL | [10] |

| Perna viridis (mussel) | Byssus Production | 138.18 µg/mL | [10] |

Key Experimental Protocols

Bioactivity-Guided Isolation from Marine Sponge (Stylissa sp.)

This protocol outlines the general steps for isolating this compound from a marine sponge source using its biological activity to guide the fractionation process.

-

Extraction: The freeze-dried and powdered sponge material is exhaustively extracted with methanol (MeOH) at room temperature. The combined extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and n-butanol (n-BuOH), to separate compounds based on their polarity. The active fraction (typically the n-BuOH fraction for polar alkaloids) is identified using a relevant bioassay (e.g., a kinase inhibition assay).

-

Desalting and Initial Fractionation: The active n-BuOH fraction, often containing high salt concentrations, is subjected to Solid Phase Extraction (SPE) using a poly(styrene-divynylbenzene) resin. The column is washed with water to remove salts, followed by a stepwise gradient of MeOH or acetonitrile in water to elute fractions of decreasing polarity.

-

Size Exclusion Chromatography: The most active fraction from SPE is further purified on a Sephadex LH-20 column with MeOH as the mobile phase to separate compounds based on their molecular size.

-

Reversed-Phase HPLC: Final purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a gradient of acetonitrile and water, yielding pure this compound. The purity is confirmed by analytical HPLC and NMR spectroscopy.

In Vitro Chk1/Chk2 Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of this compound against Chk1 and Chk2 kinases.

-

Reagents and Buffers: Prepare a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT). Recombinant human Chk1 or Chk2 enzyme, a suitable substrate (e.g., CHKtide peptide or a GST-Cdc25C fragment), and ATP are required.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 0.01 µM to 100 µM).

-

Kinase Reaction: In a 96-well plate, add the kinase, substrate, and varying concentrations of the inhibitor (DBH) in the kinase assay buffer. Include controls for no inhibitor (100% activity) and no enzyme (0% activity).

-

Initiation and Incubation: Initiate the reaction by adding a solution of ATP (typically at its Km concentration for the specific kinase). Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Data Analysis: Measure luminescence using a plate reader. Subtract the background (no enzyme control) from all readings. Calculate the percent inhibition for each DBH concentration relative to the no-inhibitor control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

NF-κB (p65) Nuclear Translocation Assay

This high-content imaging assay quantifies the inhibitory effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Cell Culture and Seeding: Plate adherent cells (e.g., THP-1 macrophages or HeLa cells) in a 96-well imaging plate and allow them to attach overnight.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Induce NF-κB activation by adding a stimulant such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to the wells (except for the unstimulated control). Incubate for the optimal translocation time (e.g., 30-60 minutes).

-

Fixation and Staining:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA).

-

Incubate with a primary antibody against the NF-κB p65 subunit.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Stain the nuclei with a DNA dye such as Hoechst 33342 or DAPI.

-

-

Imaging: Acquire images of the cells using an automated high-content imaging system, capturing both the nuclear (DAPI/Hoechst) and the p65 (e.g., FITC) channels.

-

Image Analysis: Use image analysis software to:

-

Identify the nucleus in each cell based on the nuclear stain (nuclear mask).

-

Define the cytoplasm by creating a ring-like region around the nucleus (cytoplasmic mask).

-

Measure the mean fluorescence intensity of p65 staining within the nuclear and cytoplasmic masks for each cell.

-

Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of translocation.

-

-

Data Analysis: Compare the translocation ratio in DBH-treated cells to the stimulated (positive) and unstimulated (negative) controls to determine the extent of inhibition.

Visualizations: Workflows and Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. promega.com [promega.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Debromohymenialdisine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Debromohymenialdisine is a marine sponge-derived pyrrole-azepine alkaloid that has garnered significant interest in the scientific community, particularly for its potent and selective inhibition of key cell cycle checkpoint kinases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its potential as a therapeutic agent. This document details its physicochemical properties, spectroscopic data, synthesis, and isolation, as well as its mechanism of action in the context of the G2 DNA damage checkpoint pathway. Experimental protocols and workflows are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is a heterocyclic alkaloid characterized by a pyrrolo[2,3-c]azepin-8-one core fused with a 2-amino-1,5-dihydro-5-oxo-4H-imidazol-4-ylidene moiety.

Chemical Structure:

(Z)-4-(2-amino-1,5-dihydro-5-oxo-4H-imidazol-4-ylidene)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8(1H)-one

A 2D chemical structure diagram would be presented here in a full whitepaper.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 75593-17-8 | [1][2] |

| Molecular Formula | C₁₁H₁₁N₅O₂ | [1][2][3] |

| Molecular Weight | 245.24 g/mol | [1][2][4][5] |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in DMSO, Ethanol, and Methanol | [1][6] |

| SMILES | O=C1/C(NC(N)=N1)=C2C(C=CN3)=C3C(NCC/2)=O | [1][7][8] |

| InChI Key | JYRJOQGKGMHTOO-VURMDHGXSA-N | [1][3][4] |

Spectroscopic Data

| Spectroscopic Data | Value | Reference |

| HRESIMS [M+H]⁺ | 246.0991 (calculated for C₁₁H₁₂N₅O₂⁺) | [4] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the G2 DNA damage checkpoint, a critical cellular process that prevents cells with damaged DNA from entering mitosis.[5][7] Its primary mechanism of action involves the direct inhibition of the serine/threonine kinases Chk1 and Chk2, which are key transducers in the DNA damage response pathway.[5][7]

Kinase Inhibition Profile

This compound exhibits potent inhibitory activity against Chk1 and Chk2. The IC₅₀ values for these and other kinases are presented below. It is noteworthy that a comprehensive kinome-wide scan to fully delineate its selectivity profile is not publicly available in the reviewed literature.

| Target Kinase | IC₅₀ (µM) | Reference |

| Chk1 | 3 | [5][7] |

| Chk2 | 3.5 | [5][7] |

| MAP kinase kinase 1 (MEK1) | 0.881 | |

| Glycogen synthase kinase 3β (GSK-3β) | 1.39 | |

| Cyclin-dependent kinase 5/p25 (CDK5/p25) | 9.12 | |

| Protein tyrosine kinase 6 (PTK6) | 0.6 |

G2 DNA Damage Checkpoint Signaling Pathway

Upon DNA damage, sensor proteins like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated. ATR, in response to single-strand breaks or replication stress, phosphorylates and activates Chk1. ATM, activated by double-strand breaks, phosphorylates and activates Chk2. Activated Chk1 and Chk2 then phosphorylate and inactivate the Cdc25 family of phosphatases (Cdc25A, B, and C). The inactivation of Cdc25 prevents the dephosphorylation and activation of cyclin-dependent kinase 1 (Cdk1), which is essential for entry into mitosis. This results in G2 phase cell cycle arrest, allowing time for DNA repair. This compound abrogates this checkpoint by directly inhibiting Chk1 and Chk2.

Experimental Protocols

Isolation of this compound from Stylissa sp.

The following protocol is a synthesized procedure based on the methodology described by Lee et al. (2019).[4]

Workflow for Isolation:

Detailed Methodology:

-

Extraction: The freeze-dried and ground sponge material (Stylissa sp.) is exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned with dichloromethane. The aqueous layer is retained.

-

The aqueous layer is then further partitioned with n-butanol. The butanol layer, containing the compound of interest, is collected and concentrated.

-

-

Chromatographic Purification:

-

The butanol fraction is subjected to size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to separate compounds based on their size.

-

Fractions containing this compound, as identified by thin-layer chromatography or other analytical methods, are pooled and further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile or methanol.

-

-

Purity Assessment: The purity of the final compound is assessed by HPLC and its identity is confirmed by mass spectrometry and NMR spectroscopy.

Total Synthesis of this compound

The total synthesis of this compound has been reported, with a key strategic element being the construction of the tricyclic pyrrolo[2,3-c]azepin-8-one core. While a detailed, step-by-step protocol is beyond the scope of this guide, the general approach involves the regioselective heterodimerization of a novel azafulvenium ion with a 2-aminoimidazole derivative.[1] A subsequent transformation of the 2-aminoimidazole moiety yields the glycocyamidine unit present in the final product.

Chk1/Chk2 Kinase Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory activity of this compound against Chk1 and Chk2 kinases.

Workflow for Kinase Inhibition Assay:

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare a reaction buffer typically containing Tris-HCl, MgCl₂, DTT, and ATP. For radiometric assays, [γ-³²P]ATP is used.

-

Prepare a solution of the recombinant human Chk1 or Chk2 kinase and a suitable substrate (e.g., a synthetic peptide derived from Cdc25C).

-

-

Reaction Setup:

-

In a microtiter plate, add the kinase buffer, the substrate, and the various concentrations of this compound or vehicle control (DMSO).

-

Initiate the reaction by adding the kinase and ATP solution.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper.

-

-

Detection and Analysis:

-

If using a radiometric assay, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

-

For non-radiometric assays, the phosphorylated substrate can be detected using a specific antibody in an ELISA or Western blot format.

-

Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a valuable chemical tool for studying the G2 DNA damage checkpoint and a promising scaffold for the development of novel anticancer agents. Its well-defined mechanism of action, targeting the critical Chk1 and Chk2 kinases, makes it an attractive candidate for combination therapies with DNA-damaging agents. Further research is warranted to fully elucidate its selectivity profile across the human kinome and to optimize its pharmacological properties for clinical development. This guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this potent marine natural product.

References

An In-Depth Technical Guide to the Biological Activity of Debromohymenialdisine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debromohymenialdisine (DBH), a pyrrole-azepine marine alkaloid, has emerged as a molecule of significant interest in pharmacological research due to its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of DBH, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective potential. We present quantitative data on its inhibitory activities, detailed experimental protocols for key assays, and visual representations of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers investigating the therapeutic applications of this compound.

Introduction

This compound is a natural product isolated from marine sponges of the genera Stylissa, Axinella, and Phakellia. It belongs to a class of compounds known as pyrrole-azepine alkaloids, which are characterized by a unique bicyclic structure. Initial studies have revealed that DBH possesses a range of biological activities, including anti-inflammatory, anti-cancer, and anti-fouling properties. Its mechanisms of action are multifaceted, primarily involving the inhibition of key protein kinases and the modulation of critical cellular signaling pathways. This guide will delve into the technical details of these activities to provide a thorough understanding of this compound's pharmacological profile.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize the available data on its inhibitory concentrations (IC50) and effective concentrations (EC50) for different biological targets and processes.

Table 1: Kinase and Checkpoint Inhibition

| Target | Assay Type | IC50 (µM) | Reference |

| Checkpoint Kinase 1 (Chk1) | In vitro kinase assay | 3 | [1] |

| Checkpoint Kinase 2 (Chk2) | In vitro kinase assay | 3.5 | [1] |

| G2 DNA Damage Checkpoint | Cell-based assay | 8 | [1] |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 25 | [1] |

Table 3: Anti-inflammatory Activity

| Cell Model | Assay | Effective Concentration | Effect | Reference |

| Co-cultured THP-1 macrophages | Cytokine production | 1–5 µM | Attenuation of LPS-induced IL-6, IL-1β, and TNF-α production |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with several key intracellular signaling pathways. The primary pathways identified to date are the NF-κB signaling pathway, the Nrf2-mediated antioxidant response, and the Chk1/Chk2-mediated DNA damage response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway, thereby reducing the production of inflammatory cytokines. The proposed mechanism involves the inhibition of IκBα phosphorylation.

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a critical defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of antioxidant and cytoprotective genes. This compound is thought to promote the nuclear translocation of Nrf2, although the precise mechanism of its interaction with the Keap1-Nrf2 complex is still under investigation.

Inhibition of Chk1/Chk2 and the G2 DNA Damage Checkpoint

In response to DNA damage, cells activate checkpoint kinases, such as Chk1 and Chk2, which halt the cell cycle to allow for DNA repair. The G2 checkpoint prevents cells with damaged DNA from entering mitosis. This compound has been identified as an inhibitor of both Chk1 and Chk2, leading to the abrogation of the G2 checkpoint.[1] This property makes it a potential candidate for sensitizing cancer cells to DNA-damaging therapies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro Kinase Inhibition Assay (Chk1/Chk2)

This protocol describes a radiometric assay to determine the inhibitory activity of this compound against Chk1 and Chk2 kinases.

Workflow:

Materials:

-

Recombinant human Chk1 or Chk2 enzyme

-

Biotinylated peptide substrate (e.g., CHKtide)

-

ATP solution

-

γ-³²P-ATP

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

This compound stock solution (in DMSO)

-

Phosphoric acid (to stop the reaction)

-

Phosphocellulose paper

-

Scintillation counter and cocktail

Procedure:

-

Prepare a reaction mixture containing the kinase, peptide substrate, and kinase assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding the ATP/γ-³²P-ATP mix.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated γ-³²P-ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol details the procedure for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow:

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution (in DMSO)

-

ELISA kits for the detection of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the macrophage cells in 96-well or 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines in the supernatant using specific ELISA kits, following the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent inhibitory effect of this compound on cytokine production.

Western Blot Analysis for NF-κB p65 Nuclear Translocation

This protocol describes the detection of the nuclear translocation of the p65 subunit of NF-κB by Western blotting.

Procedure:

-

Seed and treat cells with this compound and/or LPS as described in the anti-inflammatory assay protocol.

-

After treatment, wash the cells with ice-cold PBS.

-

Perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.

-

Determine the protein concentration of both the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use loading controls for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions to ensure equal protein loading.

Immunofluorescence for Nrf2 Nuclear Translocation

This protocol outlines the visualization of Nrf2 nuclear translocation using immunofluorescence microscopy.

Procedure:

-

Grow cells on glass coverslips in a culture dish.

-

Treat the cells with this compound or a vehicle control for the desired time.

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST).

-

Incubate the cells with a primary antibody against Nrf2.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the subcellular localization of Nrf2 using a fluorescence microscope. Increased green fluorescence in the DAPI-stained nuclear region indicates Nrf2 translocation.

Conclusion

This compound is a marine-derived alkaloid with a compelling profile of biological activities, including potent anti-inflammatory and anti-cancer effects. Its ability to modulate multiple key signaling pathways, such as NF-κB, Nrf2, and the DNA damage response, underscores its potential as a lead compound for drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this fascinating natural product. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the elucidation of its molecular targets with greater precision.

References

Debromohymenialdisine: A Technical Guide to its Targets in Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debromohymenialdisine (DBH) is a marine sponge-derived pyrroloazepine alkaloid that has garnered significant interest within the scientific community for its potent and varied biological activities. As a competitive ATP inhibitor, DBH targets a range of protein kinases, positioning it as a valuable tool for cell signaling research and a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the key cellular signaling pathways modulated by DBH, with a focus on its primary kinase targets. We present quantitative data on its inhibitory activity, detailed protocols for relevant experimental assays, and visual representations of the signaling cascades it influences.

Core Molecular Targets and Inhibitory Profile

This compound exerts its biological effects primarily through the inhibition of several key protein kinases involved in cell cycle regulation, DNA damage response, and inflammatory signaling. Its polypharmacological nature allows it to modulate multiple pathways simultaneously, contributing to its diverse cellular effects.

Data Presentation: Kinase Inhibition Profile of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its principal kinase targets. This data provides a quantitative measure of its potency and selectivity.

| Kinase Target | IC50 Value (µM) | Cellular Process |

| Checkpoint Kinase 1 (Chk1) | 3[1][2] | DNA Damage Response, Cell Cycle Arrest |

| Checkpoint Kinase 2 (Chk2) | 3.5[1][2] | DNA Damage Response, Apoptosis |

| Cyclin-Dependent Kinase 1 (CDK1) | 7 | Cell Cycle Progression (G2/M phase) |

| Cyclin-Dependent Kinase 2 (CDK2) | 7 | Cell Cycle Progression (G1/S phase) |

| Cyclin-Dependent Kinase 5 (CDK5) | 3 | Neuronal Function, Cell Cycle |

| Glycogen Synthase Kinase 3β (GSK-3β) | Data not consistently available in µM range | Metabolism, Neuronal Function, Inflammation |

Note: While DBH is a known inhibitor of GSK-3β, specific IC50 values are not as consistently reported in the literature as for other kinases.

Key Signaling Pathways Modulated by this compound

This compound's inhibition of key kinases leads to the modulation of several critical downstream signaling pathways. This section details its impact on the DNA damage response, NF-κB signaling, and apoptosis.

DNA Damage Response and Cell Cycle Regulation

DBH is a potent inhibitor of the checkpoint kinases Chk1 and Chk2, which are central players in the cellular response to DNA damage[1][2]. By inhibiting these kinases, DBH can abrogate cell cycle checkpoints, particularly the G2/M checkpoint, preventing cells from arresting to repair damaged DNA. This can sensitize cancer cells to DNA-damaging agents.

NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This is achieved, in part, by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting kinases that phosphorylate IκBα (such as IKK), DBH prevents its ubiquitination and subsequent degradation by the proteasome. This keeps NF-κB in an inactive state, thereby reducing the transcription of pro-inflammatory genes.

Apoptosis Signaling Pathway

This compound can induce apoptosis, or programmed cell death, in various cancer cell lines. This is a consequence of its ability to inhibit pro-survival kinases and activate pro-apoptotic pathways. The inhibition of checkpoint kinases can lead to mitotic catastrophe and subsequent apoptosis. Furthermore, DBH can influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the intrinsic apoptotic pathway. The extrinsic pathway can also be engaged, with crosstalk occurring through the cleavage of Bid by caspase-8, linking the two pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the IC50 value of DBH against a specific kinase.

References

A Technical Guide to Debromohymenialdisine (DBH) in Cell Cycle Checkpoint Control

Audience: Researchers, scientists, and drug development professionals.

Abstract: The integrity of the cell cycle is paramount for normal cellular function, with checkpoints acting as critical surveillance mechanisms to prevent the propagation of genomic errors. The G2/M checkpoint, in particular, halts the cell cycle in response to DNA damage, allowing time for repair before entry into mitosis. The abrogation of this checkpoint is a promising therapeutic strategy to selectively sensitize cancer cells, which often have a defective G1 checkpoint, to DNA-damaging agents. This document provides a comprehensive technical overview of Debromohymenialdisine (DBH), a marine alkaloid isolated from a sea sponge, and its role as a potent inhibitor of the G2 DNA damage checkpoint. We detail its mechanism of action, inhibitory concentrations, relevant signaling pathways, and the experimental protocols used for its characterization.

Mechanism of Action of this compound

This compound (DBH) has been identified as a chemical inhibitor of the G2 phase DNA damage checkpoint.[1][2] Its primary mechanism of action is the direct inhibition of key protein kinases that are central transducers in the DNA damage response pathway.

Upon DNA damage, sensor kinases such as Ataxia-Telangiectasia Mutated (ATM) and ATM-Rad3-Related (ATR) are activated.[3] These apical kinases then phosphorylate and activate the downstream checkpoint kinases, Chk1 and Chk2.[3][4] Chk1 and Chk2, in turn, phosphorylate and inactivate Cdc25 phosphatases, which are required to activate the CyclinB-Cdk1 complex that drives mitotic entry.[3][5]

DBH exerts its effect by selectively inhibiting the checkpoint kinases Chk1 and Chk2.[1][2][6] This action effectively blocks the two major branches of the G2 checkpoint pathway downstream of ATM/ATR.[1][2] Notably, studies have shown that DBH does not inhibit the upstream kinases ATM, ATR, or DNA-dependent protein kinase, indicating a selective profile against a narrow range of protein kinases.[1][2] By inhibiting Chk1 and Chk2, DBH prevents the inactivation of Cdc25, leading to the activation of CyclinB-Cdk1 and forcing the cell to bypass the G2 arrest, even in the presence of DNA damage. This abrogation of the G2 checkpoint can lead to mitotic catastrophe and cell death in cancer cells.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound has been quantified through various cell-based and biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target/Process | Cell Line/Assay Condition | IC50 Value | Reference |

| G2 Checkpoint Inhibition | Cell-based assay (MCF-7) | 8 µM | [1][2] |

| Checkpoint Kinase 1 (Chk1) | In vitro kinase assay | 3 µM | [1][2][6] |

| Checkpoint Kinase 2 (Chk2) | In vitro kinase assay | 3.5 µM | [1][2][6] |

| Cytotoxicity | MCF-7 cells | 25 µM | [1][2] |

Visualized Signaling Pathway

The following diagram illustrates the G2/M DNA damage checkpoint pathway and the specific points of inhibition by this compound.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol describes a general method for determining the IC50 value of DBH against purified Chk1 or Chk2 kinases.

-

Reaction Setup: Prepare a reaction mixture in a microtiter plate containing kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂), a specific peptide substrate for the kinase, and [γ-³²P]-ATP.[7]

-

Inhibitor Dilution: Create a serial dilution of this compound in DMSO. Add the diluted inhibitor to the reaction wells. Include a no-inhibitor control (DMSO only) and a background control (no kinase).

-

Kinase Addition: Add the purified recombinant Chk1 or Chk2 enzyme to each well to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes) to allow for substrate phosphorylation.

-

Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.

-

Quantification: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filters extensively to remove unincorporated [γ-³²P]-ATP. Measure the remaining radioactivity on the filters, which corresponds to the phosphorylated substrate, using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each DBH concentration relative to the no-inhibitor control. Plot the inhibition percentage against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the steps to analyze the cell cycle distribution of cells treated with DBH, typically after inducing DNA damage to cause G2 arrest.

-

Cell Culture and Treatment: Plate cells (e.g., MCF-7) and allow them to adhere. Treat the cells with a DNA-damaging agent (e.g., doxorubicin) to induce G2/M arrest. Subsequently, treat the arrested cells with various concentrations of DBH for a defined period (e.g., 24 hours).

-

Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[8] Detach the cells using trypsin-EDTA and collect them in a centrifuge tube. Centrifuge at approximately 200-300 x g for 5 minutes to pellet the cells.[9]

-

Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 4-5 mL of ice-cold 70% ethanol dropwise to fix the cells.[9][10] Incubate the cells in ethanol for at least 2 hours at -20°C.[9] Samples can be stored at this stage for several weeks.[11]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with PBS. Resuspend the pellet in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI) (e.g., 50 µg/mL), and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[10][12]

-

Incubation: Incubate the cells in the staining solution for 20-30 minutes at room temperature, protected from light.[9][11]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the DNA content. This allows for the discrimination of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.[12]

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.[10] An abrogation of the G2 checkpoint will be observed as a decrease in the G2/M population and a corresponding increase in other phases or a sub-G1 peak (indicative of apoptosis).

Western Blotting for Checkpoint Proteins

This protocol is used to detect the expression and phosphorylation status of key cell cycle proteins following DBH treatment.

-

Sample Preparation: After cell treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13] Scrape the cells, collect the lysate, and clarify it by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the BCA assay.[8]

-

Gel Electrophoresis: Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.[13] Load the samples onto an SDS-PAGE gel and separate the proteins by size via electrophoresis.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[8][14]

-

Blocking: Block the membrane with a solution like 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[8][15]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Phospho-Cdc2, Chk1, Cyclin B1) overnight at 4°C with gentle agitation.[8][14]

-

Washing and Secondary Antibody: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[8]

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[8] Analyze changes in protein levels or phosphorylation status relative to loading controls like β-actin or GAPDH.

Visualized Experimental Workflow

The diagram below outlines a typical experimental workflow to assess the G2 checkpoint abrogation activity of DBH.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the G2/M DNA damage checkpoint. Its well-defined mechanism of action, centered on the selective inhibition of Chk1 and Chk2 kinases, makes it a powerful tool for cell cycle research.[1][2] The ability of DBH to force cells with damaged DNA into mitosis underscores the therapeutic potential of G2 checkpoint abrogators.[2] As many cancer cells rely heavily on the G2 checkpoint for survival after DNA-damaging chemotherapy or radiation, inhibitors like DBH represent a promising strategy to enhance the efficacy of conventional cancer treatments.[1][] Further investigation and development of DBH and its analogs could lead to novel anticancer agents that selectively target tumor vulnerabilities.

References

- 1. Inhibition of the G(2) DNA damage checkpoint and of protein kinases Chk1 and Chk2 by the marine sponge alkaloid this compound | UBC Chemistry [chem.ubc.ca]

- 2. Inhibition of the G2 DNA damage checkpoint and of protein kinases Chk1 and Chk2 by the marine sponge alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual Disruption of DNA Repair by a Novel CHK2 Inhibitor, ART-446, and Olaparib is a Promising Strategy for Triple-Negative Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]

- 8. origene.com [origene.com]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wp.uthscsa.edu [wp.uthscsa.edu]

- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. bio-rad.com [bio-rad.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. Western blot protocol | Abcam [abcam.com]

The Anti-inflammatory Properties of Debromohymenialdisine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debromohymenialdisine (DBH), a pyrrole-aminoimidazole alkaloid originally isolated from marine sponges of the genera Stylissa and Hymeniacidon, has garnered significant attention for its diverse biological activities. While initially investigated for its anti-cancer properties, a growing body of evidence highlights its potent anti-inflammatory effects. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, quantitative data from key experimental studies, and detailed methodologies for the assays cited. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this marine-derived compound.

Core Mechanism of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in the inflammatory response. The principal mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to effectively suppress the activation of the NF-κB pathway.[1] It is believed to interfere with the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1] This inhibitory action leads to a significant reduction in the expression of NF-κB-mediated pro-inflammatory enzymes and cytokines.

Activation of the Nrf2/HO-1 Signaling Pathway

The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress and inflammation. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to cellular stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

This compound has been demonstrated to activate the Nrf2 signaling pathway.[1] By promoting the nuclear translocation of Nrf2, it upregulates the expression of HO-1.[1] HO-1 and its byproducts, such as carbon monoxide, possess potent anti-inflammatory properties, including the inhibition of pro-inflammatory cytokine production and the suppression of inflammatory cell recruitment.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of (10Z)-Debromohymenialdisine from in vitro studies. It is important to note that while dose-dependent inhibition has been consistently reported, specific IC50 values for many key inflammatory markers are not available in the reviewed literature. The data is primarily presented as the effects at tested concentrations.

Table 1: Inhibition of Pro-inflammatory Mediators by (10Z)-Debromohymenialdisine

| Target Molecule | Cell Type | Stimulant | Concentration of DBH (µM) | Observed Effect | Reference |

| TNF-α (protein) | Caco-2/THP-1 Co-culture | LPS | 1, 5, 10 | Dose-dependent decrease | [1] |

| IL-6 (protein) | Caco-2/THP-1 Co-culture | LPS | 1, 5, 10 | Dose-dependent decrease | [1] |

| IL-1β (protein) | Caco-2/THP-1 Co-culture | LPS | 1, 5, 10 | Dose-dependent decrease | [1] |

| iNOS (protein) | Caco-2/THP-1 Co-culture | LPS | 1, 5, 10 | Dose-dependent downregulation | [1] |

| COX-2 (protein) | Caco-2/THP-1 Co-culture | LPS | 1, 5, 10 | Dose-dependent downregulation | [1] |

| TNF-α (mRNA) | Caco-2/THP-1 Co-culture | LPS | 1, 5, 10 | Dose-dependent downregulation | [1] |

| IL-6 (mRNA) | Caco-2/THP-1 Co-culture | LPS | 1, 5, 10 | Dose-dependent downregulation | [1] |

| IL-1β (mRNA) | Caco-2/THP-1 Co-culture | LPS | 1, 5, 10 | Dose-dependent downregulation | [1] |

Table 2: Modulation of Signaling Pathways by (10Z)-Debromohymenialdisine

| Signaling Pathway/Target | Cell Type | Concentration of DBH (µM) | Observed Effect | Reference |

| NF-κB p65 (nuclear translocation) | Caco-2/THP-1 Co-culture | Not specified | Inhibition | [1] |

| Nrf2 (nuclear translocation) | Caco-2/THP-1 Co-culture | Not specified | Promotion | [1] |

| HO-1 (protein expression) | Caco-2/THP-1 Co-culture | 1, 5, 10 | Significant increase | [1] |

| Raf/MEK-1/MAPK Cascade | Biochemical Assay | 0.881 | IC50 = 881 nM | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of the anti-inflammatory properties of this compound. These protocols are based on standard laboratory procedures and the information available in the referenced literature.

Caco-2 and THP-1 Co-culture Model of Intestinal Inflammation

This in vitro model is designed to mimic the intestinal epithelial barrier and the underlying immune cells to study inflammation.

-

Cell Lines and Culture:

-

Caco-2 cells (human colorectal adenocarcinoma) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

-

THP-1 cells (human monocytic leukemia) are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Co-culture Setup:

-

Caco-2 cells are seeded onto the apical side of Transwell inserts (0.4 µm pore size) and cultured for 21 days to allow for differentiation into a polarized monolayer, mimicking the intestinal epithelium.

-

THP-1 monocytes are seeded in the basolateral compartment of the co-culture plates and differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

After differentiation, the PMA-containing medium is removed, and the cells are washed with fresh medium.

-

The Transwell inserts containing the differentiated Caco-2 monolayer are then placed into the wells containing the differentiated THP-1 cells.

-

-

Induction of Inflammation and Treatment:

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the basolateral compartment to stimulate the THP-1 macrophages.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the apical compartment at various concentrations (e.g., 1, 5, 10 µM) prior to or concurrently with LPS stimulation.

-

The co-culture is then incubated for a specified period (e.g., 24 hours).

-

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, HO-1, and components of the NF-κB and Nrf2 pathways.

-

Protein Extraction:

-

Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractionation to assess protein translocation, a specialized kit is used according to the manufacturer's instructions.

-

The protein concentration of the lysates is determined using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-HO-1, anti-NF-κB p65, anti-Nrf2, anti-IκBα) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometric analysis is performed to quantify the protein expression levels, which are typically normalized to a loading control such as β-actin or GAPDH.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is employed to measure the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Sample Collection:

-

After the treatment period in the co-culture model, the supernatant from the basolateral compartment is collected and centrifuged to remove any cellular debris.

-

-

ELISA Procedure:

-

A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubated overnight.

-

The plate is washed and blocked to prevent non-specific binding.

-

Standards of known cytokine concentrations and the collected cell culture supernatants are added to the wells and incubated.

-

After washing, a biotinylated detection antibody specific for the cytokine is added, followed by incubation.

-

Streptavidin-HRP is then added, which binds to the biotinylated detection antibody.

-

A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

-

The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength using a microplate reader.

-

The concentration of the cytokine in the samples is determined by interpolating the absorbance values against the standard curve.

-

Real-Time Polymerase Chain Reaction (RT-PCR) for mRNA Expression Analysis

RT-PCR is used to quantify the gene expression levels of pro-inflammatory mediators (TNF-α, IL-6, IL-1β, iNOS, COX-2) at the messenger RNA (mRNA) level.

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

An equal amount of RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.

-

The reaction is performed in a real-time PCR thermal cycler.

-

The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression levels are normalized to the housekeeping gene and expressed as a fold change relative to the control group.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound.

Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.

Conclusion

This compound presents a compelling profile as a potent anti-inflammatory agent. Its dual mechanism of action, involving the suppression of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2/HO-1 pathway, underscores its potential for therapeutic development. The available in vitro data consistently demonstrates its ability to reduce the expression of key inflammatory mediators in a dose-dependent manner. While further research is warranted to elucidate its in vivo efficacy, safety profile, and to determine precise IC50 values for its various anti-inflammatory targets, this compound stands out as a promising lead compound derived from a natural source for the development of novel anti-inflammatory drugs. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing the understanding and application of this intriguing marine alkaloid.

References

Debromohymenialdisine: A Technical Whitepaper on its Anti-Cancer Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Debromohymenialdisine (DBH), a marine alkaloid isolated from sponges of the Stylissa genus, has emerged as a compelling compound with significant anti-cancer potential. This technical guide provides an in-depth analysis of its mechanism of action, supported by available quantitative data, detailed experimental protocols, and visualizations of its impact on critical cellular pathways. The core anti-neoplastic activity of DBH stems from its role as a potent inhibitor of key cell cycle checkpoint kinases, primarily Chk1 and Chk2. This inhibition abrogates the G2/M DNA damage checkpoint, leading to mitotic catastrophe and subsequent apoptosis in cancer cells. This document collates the current scientific understanding of DBH to serve as a resource for ongoing and future research in oncology drug development.

Introduction

Marine organisms are a rich source of structurally unique and biologically active secondary metabolites. Among these, marine alkaloids have garnered significant attention for their therapeutic properties. This compound (DBH) is a pyrrole-azepine alkaloid that has been identified as a potent inhibitor of several protein kinases. Its ability to interfere with fundamental cellular processes, such as cell cycle progression and apoptosis, positions it as a promising candidate for anti-cancer therapy, particularly in sensitizing tumors to DNA-damaging agents.

Mechanism of Action

The primary anti-cancer mechanism of this compound is the disruption of the G2/M DNA damage checkpoint. In response to DNA damage, cancer cells activate a signaling cascade to arrest the cell cycle and allow for repair. This process is heavily reliant on the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn activate the downstream checkpoint kinases Chk1 and Chk2.

DBH exerts its effect by directly inhibiting the kinase activity of both Chk1 and Chk2[1][2]. By disabling these critical transducers, DBH prevents the phosphorylation and inactivation of the Cdc25 family of phosphatases. Active Cdc25 then dephosphorylates and activates the Cyclin B1/CDK1 complex, the master regulator of mitotic entry. Consequently, cancer cells with damaged DNA are forced to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the inhibitory and cytotoxic effects of this compound and its close analog, Hymenialdisine.

Table 1: Kinase Inhibition and Checkpoint Abrogation by this compound (DBH)

| Target/Process | IC50 Value (µM) | Cell Line / System | Reference |

| Checkpoint Kinase 1 (Chk1) | 3 | in vitro kinase assay | [1][2] |

| Checkpoint Kinase 2 (Chk2) | 3.5 | in vitro kinase assay | [1][2] |

| G2 Checkpoint Inhibition | 8 | MCF-7 (Human Breast Adenocarcinoma) | [1][2] |

Table 2: Cytotoxicity of this compound (DBH) and Hymenialdisine

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| This compound | MCF-7 | Breast Adenocarcinoma | 25 | [1][2] |

| Hymenialdisine | A2780S | Ovarian (Cisplatin-Sensitive) | 146.8 | [3][4] |

| Hymenialdisine | A2780CP | Ovarian (Cisplatin-Resistant) | > 300 | [3][4] |

*Note: Hymenialdisine is a structurally related analog of DBH. This data is provided for comparative purposes.

Table 3: Representative Cell Cycle Distribution Analysis

Quantitative data for the specific effect of this compound on cell cycle phase distribution is not extensively available in the public literature. The following table represents a typical outcome for a G2/M checkpoint inhibitor in a cancer cell line like MCF-7 after 24 hours of treatment.

| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Control (DMSO) | 55% | 30% | 15% |

| DBH (IC50 concentration) | 50% | 15% | 35% |

Table 4: Representative Apoptosis Induction Analysis

Specific quantitative data from Annexin V/PI assays for this compound is not widely published. This table illustrates a representative result for a compound inducing apoptosis via mitotic catastrophe in a cancer cell line after 48 hours of treatment.

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Control (DMSO) | 95% | 3% | 2% |

| DBH (IC50 concentration) | 50% | 25% | 25% |

Key Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the critical pathways affected by this compound.

The G2/M DNA Damage Checkpoint Pathway

References

Debromohymenialdisine: A Potential Modulator of Key Pathogenic Kinases in Alzheimer's Disease

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The dysregulation of protein kinases, particularly Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), has been identified as a central mechanism driving tau hyperphosphorylation and contributing to the neuroinflammatory cascade observed in AD. This has positioned kinase inhibitors as a promising therapeutic strategy. Debromohymenialdisine (DBH), a marine sponge-derived alkaloid, has emerged as a compound of interest due to its reported inhibitory activity against several kinases implicated in AD pathology. This technical guide provides an in-depth overview of the core data, experimental protocols, and relevant signaling pathways associated with DBH in the context of Alzheimer's disease research.

Quantitative Data: Kinase Inhibitory Activity

The inhibitory potency of this compound and its parent compound, Hymenialdisine, has been evaluated against several kinases relevant to Alzheimer's disease. The following tables summarize the available quantitative data for easy comparison.

Table 1: Inhibitory Activity (IC50) of this compound and Hymenialdisine Against Key Alzheimer's Disease-Related Kinases

| Compound | Target Kinase | IC50 (nM) | Reference |

| This compound | Glycogen Synthase Kinase-3 (GSK-3) | 1.3 μM (as PKC inhibitor) | [1] |

| Hymenialdisine | Glycogen Synthase Kinase-3 (GSK-3) | 10 | [1] |

| Hymenialdisine | Cyclin-Dependent Kinase 5 (CDK5)/p25 | 28 | [1] |

| Hymenialdisine | Cyclin-Dependent Kinase 1 (CDK1)/cyclin B | 22 | [1] |

| Hymenialdisine | Cyclin-Dependent Kinase 2 (CDK2)/cyclin A | 70 | [1] |

| Hymenialdisine | Cyclin-Dependent Kinase 2 (CDK2)/cyclin E | 40 | [1] |

| Hymenialdisine | Casein Kinase 1 (CK1) | 35 | [1] |

Note: The IC50 value for this compound against GSK-3 is reported in the context of its broader activity as a PKC inhibitor. Specific IC50 values for DBH against GSK-3β and CDK5/p25 are still emerging.

Core Signaling Pathways in Alzheimer's Disease Targeted by this compound

The therapeutic potential of this compound in Alzheimer's disease research stems from its ability to inhibit key kinases that are central to the disease's pathology. These kinases, primarily GSK-3β and CDK5, are involved in a cascade of events leading to tau hyperphosphorylation and neuroinflammation.

Tau Phosphorylation Pathway

In a healthy neuron, tau protein binds to and stabilizes microtubules, which are essential for axonal transport and maintaining neuronal structure. In Alzheimer's disease, GSK-3β and CDK5 become hyperactive, leading to the excessive phosphorylation of tau. This hyperphosphorylated tau detaches from microtubules, causing them to destabilize. The detached tau then aggregates into paired helical filaments (PHFs), which ultimately form the neurofibrillary tangles (NFTs) that are a hallmark of the disease. By inhibiting GSK-3β and CDK5, this compound has the potential to reduce tau hyperphosphorylation, thereby preventing microtubule breakdown and NFT formation.

References

Debromohymenialdisine for Osteoarthritis Research: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on Debromohymenialdisine (DBH) in the context of osteoarthritis is not currently available in the scientific literature. This guide is based on the extensive research conducted on its parent compound, Hymenialdisine (HMD), which has reported anti-osteoarthritis properties and from which DBH is derived. It is plausible that DBH shares similar biological activities with HMD.

Executive Summary